molecular formula C21H45NO B14460597 3-(Octadecylamino)propan-1-ol CAS No. 72637-60-6

3-(Octadecylamino)propan-1-ol

Cat. No.: B14460597
CAS No.: 72637-60-6
M. Wt: 327.6 g/mol
InChI Key: RWRUGQKPFWDUSQ-UHFFFAOYSA-N
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Description

3-(Octadecylamino)propan-1-ol is an organic compound with the molecular formula C21H45NO It is a primary alcohol with a long hydrophobic alkyl chain, making it amphiphilic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octadecylamino)propan-1-ol typically involves the reaction of octadecylamine with an appropriate epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C18H37NH2} + \text{CH3CH(O)CH2} \rightarrow \text{C21H45NO} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Octadecylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of octadecyl aldehyde or octadecanoic acid.

    Reduction: Formation of octadecylamine or octadecane.

    Substitution: Formation of octadecyl halides or esters.

Scientific Research Applications

3-(Octadecylamino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 3-(Octadecylamino)propan-1-ol is largely dependent on its amphiphilic properties. It can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecanol: A long-chain fatty alcohol with similar hydrophobic properties but lacks the amino group.

    Octadecylamine: Contains the same long alkyl chain but lacks the hydroxyl group.

    3-Aminopropan-1-ol: A shorter-chain analog with similar functional groups but different hydrophobicity.

Uniqueness

3-(Octadecylamino)propan-1-ol is unique due to its combination of a long hydrophobic alkyl chain and both amino and hydroxyl functional groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

72637-60-6

Molecular Formula

C21H45NO

Molecular Weight

327.6 g/mol

IUPAC Name

3-(octadecylamino)propan-1-ol

InChI

InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23/h22-23H,2-21H2,1H3

InChI Key

RWRUGQKPFWDUSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCO

Origin of Product

United States

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